molecular formula C11H14N2O3 B14520403 N-(Dimethylcarbamoyl)-N-phenylglycine CAS No. 62750-04-3

N-(Dimethylcarbamoyl)-N-phenylglycine

Cat. No.: B14520403
CAS No.: 62750-04-3
M. Wt: 222.24 g/mol
InChI Key: OBTSHRRODZIDGF-UHFFFAOYSA-N
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Description

N-(Dimethylcarbamoyl)-N-phenylglycine is an organic compound that belongs to the class of carbamoyl derivatives It is characterized by the presence of a dimethylcarbamoyl group and a phenyl group attached to a glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dimethylcarbamoyl)-N-phenylglycine typically involves the reaction of dimethylcarbamoyl chloride with N-phenylglycine. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a temperature range of 0-5°C to prevent the decomposition of the reactants .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow reactor system. This method allows for better control over reaction conditions and higher yields. The use of a palladium catalyst under pressure with carbon monoxide at room temperature has also been reported to produce high yields of the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-(Dimethylcarbamoyl)-N-phenylglycine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(Dimethylcarbamoyl)-N-phenylglycine involves the transfer of the dimethylcarbamoyl group to target molecules. This transfer is facilitated by the nucleophilic attack of the target molecule on the carbonyl carbon of the dimethylcarbamoyl group. The molecular targets and pathways involved include various enzymes and receptors that interact with the carbamoyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to form stable carbamates and ureas makes it valuable in the synthesis of biologically active molecules and industrial chemicals .

Properties

CAS No.

62750-04-3

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-[N-(dimethylcarbamoyl)anilino]acetic acid

InChI

InChI=1S/C11H14N2O3/c1-12(2)11(16)13(8-10(14)15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,14,15)

InChI Key

OBTSHRRODZIDGF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(CC(=O)O)C1=CC=CC=C1

Origin of Product

United States

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